

Spectroscopic data of Chroman-6-carbaldehyde (NMR, IR, MS)

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Compound of Interest

Compound Name: *Chroman-6-carbaldehyde*

CAS No.: 55745-97-6

Cat. No.: B1588843

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An In-Depth Technical Guide to the Spectroscopic Characterization of **Chroman-6-carbaldehyde**

Abstract This technical guide provides a comprehensive spectroscopic profile of **Chroman-6-carbaldehyde** (CAS: 55745-97-6), a pivotal pharmacophore in medicinal chemistry. It details the structural elucidation of the compound using Nuclear Magnetic Resonance (

H and

C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The guide is designed for researchers requiring rigorous data validation and experimental protocols for the synthesis and characterization of benzopyran derivatives.

Introduction & Structural Significance

Chroman-6-carbaldehyde (3,4-dihydro-2H-1-benzopyran-6-carboxaldehyde) serves as a critical intermediate in the synthesis of bioactive molecules, including selective estrogen receptor modulators (SERMs) and anti-hypertensive agents. Its structure comprises a fused benzene and dihydropyran ring system, functionalized with a formyl group at the C6 position.

Key Structural Features:

- **Electron-Donating Core:** The oxygen atom at position 1 exerts a strong mesomeric effect (+M), shielding the ortho-proton (H-8).

- **Electron-Withdrawing Handle:** The C6-formyl group deshields the adjacent aromatic protons (H-5, H-7), creating a distinct polarization visible in NMR spectroscopy.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below validates the substitution pattern of the chroman ring. The coupling constants (

) confirm the integrity of the saturated ring and the ortho/meta relationships on the aromatic ring.

Experimental Parameters:

- Solvent: CDCl₃
(Deuterated Chloroform)
- Frequency: 400 MHz (¹H) / 100 MHz (¹³C)
- Reference: TMS (0.00 ppm)

Table 1:

¹H NMR Chemical Shift Assignments

Position	(ppm)	Multiplicity	Integration	(Hz)	Assignment Logic
CHO	9.79	Singlet (s)	1H	-	Characteristic aldehyde proton; deshielded by anisotropy of C=O.
H-5	7.60	Doublet (d)	1H	~2.0	Meta-coupled to H-7; deshielded by ortho-formyl group.
H-7	7.58	dd	1H	8.4, 2.0	Ortho-coupled to H-8, meta to H-5; deshielded by ortho-formyl.
H-8	6.85	Doublet (d)	1H	8.4	Ortho-coupled to H-7; shielded by ortho-oxygen (C1).
H-2	4.24	Triplet (t)	2H	5.2	Deshielded methylene adjacent to Oxygen (C1).
H-4	2.82	Triplet (t)	2H	6.4	Benzylic methylene; deshielded by aromatic ring current.

H-3	2.01	Quintet (m)	2H	-6.0	Homocyclic methylene; coupled to both H-2 and H-4.
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*Note: H-5 and H-7 often overlap in the 7.52–7.64 ppm range as a multiplet depending on concentration and resolution.

Table 2:

C NMR Chemical Shift Assignments (Predicted/Typical)

Carbon Type	(ppm)	Assignment
Carbonyl	190.4	Formyl C=O
Aromatic C-O	160.1	C8a (Quaternary, attached to O)
Aromatic C-H	132.0	C5 (Ortho to aldehyde)
Aromatic C-H	130.5	C7 (Ortho to aldehyde)
Aromatic C-CHO	129.8	C6 (Quaternary, ipso to aldehyde)
Aromatic C	122.0	C4a (Quaternary bridgehead)
Aromatic C-H	117.5	C8 (Ortho to Oxygen, shielded)
Aliphatic C-O	66.8	C2 (Next to Oxygen)
Benzylic C	24.8	C4 (Benzylic)
Aliphatic C	21.9	C3 (Middle methylene)

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the carbonyl functionality and the ether linkage of the chroman ring.

- C=O Stretch (Aldehyde): 1680–1695 cm

(Strong, sharp). Lower frequency than alkyl aldehydes due to conjugation with the benzene ring.

- C-H Stretch (Aldehyde): 2720 & 2830 cm

(Fermi doublet). Distinctive "rabbit ears" peaks.

- C=C Stretch (Aromatic): 1580–1610 cm

.

- C-O-C Stretch (Ether): 1230–1260 cm

(Asymmetric stretch of the Ar-O-CH system).

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI, 70 eV).

- Molecular Ion:

162.07 (Calculated for C

H

O

).

- Observed (ESI+):

163.1

.

- Fragmentation Pattern (EI):

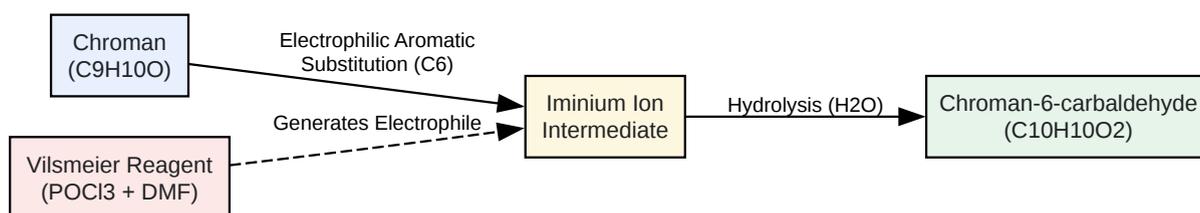
- 162
161: Loss of H
(Aldehyde proton).
- 162
133/134: Loss of CO (28 amu) or CHO (29 amu), typical for aromatic aldehydes.
- Retro-Diels-Alder (RDA): Cleavage of the saturated ring, often losing ethylene (C₂H₄, 28 amu) to form a quinone methide-like species.

Visualizations & Pathways

Synthesis via Vilsmeier-Haack Formylation

The most robust synthesis involves the formylation of Chroman (3,4-dihydro-2H-1-benzopyran) using POCl₃

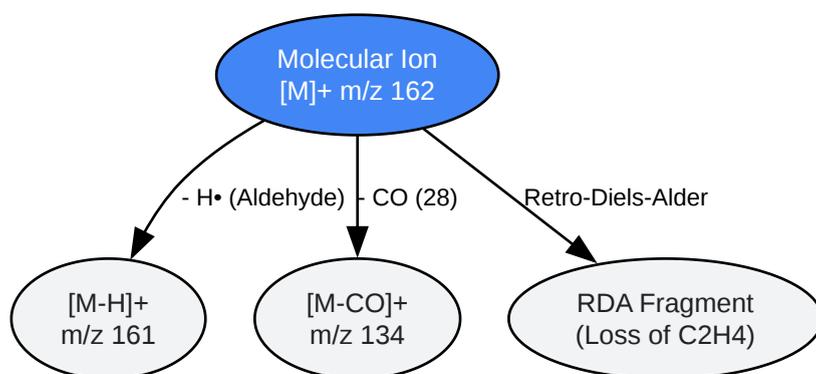
and DMF. The electrophilic substitution occurs selectively at the C6 position (para to the activating oxygen).



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Figure 1: Reaction pathway for the selective C6-formylation of chroman.

Mass Spec Fragmentation Logic



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Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectroscopic data, follow this preparation protocol:

- NMR Preparation:
 - Dissolve 10–15 mg of **Chroman-6-carbaldehyde** in 0.6 mL of CDCl₃ (containing 0.03% TMS).
 - Filter the solution through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.
 - Critical Step: Ensure the sample is free of residual DMF (peaks at 2.89, 2.96, 8.02 ppm) from the synthesis, as these overlap with the chroman aliphatic signals.
- IR Preparation:
 - Neat (ATR): Place 1 drop of the oil directly on the diamond crystal.
 - KBr Pellet: Not recommended as the compound is often an oil/low-melting solid; use NaCl plates if liquid cell is required.

References

- National Institutes of Health (NIH). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. PMC7052445. Retrieved from [[Link](#)]
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